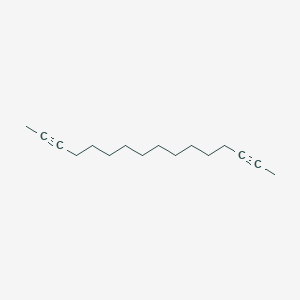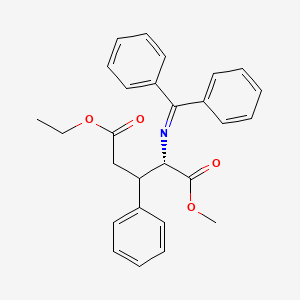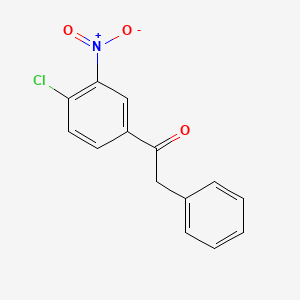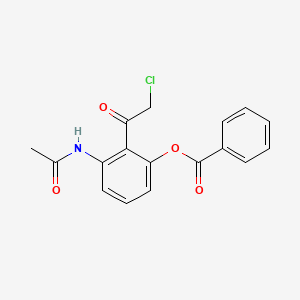![molecular formula C13H8ClF3N2O4S B12596406 Benzenesulfonamide, 4-chloro-3-nitro-N-[4-(trifluoromethyl)phenyl]- CAS No. 646039-85-2](/img/structure/B12596406.png)
Benzenesulfonamide, 4-chloro-3-nitro-N-[4-(trifluoromethyl)phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-クロロ-3-ニトロ-N-[4-(トリフルオロメチル)フェニル]ベンゼンスルホンアミドは、様々な分野で重要な用途を持つ複雑な有機化合物です。これは、ベンゼンスルホンアミド基、クロロ置換基、ニトロ基、およびトリフルオロメチルフェニル基の存在によって特徴付けられます。
準備方法
合成経路および反応条件
4-クロロ-3-ニトロ-N-[4-(トリフルオロメチル)フェニル]ベンゼンスルホンアミドの合成は、一般的に複数のステップを伴います。一般的な方法の1つは、2-クロロニトロベンゼンとクロロスルホン酸の反応を含みます。反応混合物を100℃に加熱し、6時間維持してから周囲温度に冷却します。次に、混合物を冷えたアンモニア水に注ぎ、-10℃で3時間撹拌します。 23℃に加温し、さらに2時間撹拌した後、反応混合物をろ過し、固体生成物を洗浄して乾燥させます .
工業生産方法
この化合物の工業生産は、同様の合成経路に従いますが、より大規模に行われます。反応条件は、高い収率と純度を確保するために最適化されています。自動反応器と制御された環境の使用は、生産の一貫性と効率を維持するのに役立ちます。
化学反応の分析
反応の種類
4-クロロ-3-ニトロ-N-[4-(トリフルオロメチル)フェニル]ベンゼンスルホンアミドは、次のような様々な化学反応を起こします。
還元: ニトロ基は、触媒の存在下で水素などの還元剤を用いてアミノ基に還元できます。
置換: クロロ置換基は、求核置換反応によって他の求核剤に置き換えることができます。
一般的な試薬と条件
還元: 一般的な還元剤には、パラジウム触媒を用いた水素ガスまたは塩酸中のスズ(II)クロリドが含まれます。
置換: アミンやチオールなどの求核剤は、塩基性条件下で用いてクロロ基を置き換えることができます。
主な生成物
還元: 主な生成物は、対応するアミン誘導体です。
置換: 主な生成物は、用いた求核剤によって異なり、様々な置換ベンゼンスルホンアミド誘導体をもたらします。
科学研究への応用
4-クロロ-3-ニトロ-N-[4-(トリフルオロメチル)フェニル]ベンゼンスルホンアミドは、いくつかの科学研究への応用があります。
医薬品化学: 抗癌剤や抗菌剤としての可能性が研究されています。
工業用途: アゾ染料やその他の複雑な有機化合物の合成における中間体として使用されます.
生物学的研究: 特定の酵素を阻害するこの化合物の能力は、酵素機能や代謝経路の研究において貴重なツールとなります。
科学的研究の応用
Benzenesulfonamide, 4-chloro-3-nitro-N-[4-(trifluoromethyl)phenyl]- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer and antimicrobial agent.
Industrial Applications: It is used as an intermediate in the synthesis of azo dyes and other complex organic compounds.
Biological Research: The compound’s ability to inhibit specific enzymes makes it a valuable tool in studying enzyme functions and metabolic pathways.
作用機序
4-クロロ-3-ニトロ-N-[4-(トリフルオロメチル)フェニル]ベンゼンスルホンアミドの作用機序は、炭酸脱水酵素IXの阻害を伴います。この酵素は、細胞内のpHバランスを維持するために重要であり、その阻害は、特に癌細胞における細胞プロセスの中断につながります。 この化合物は、酵素の活性部位に結合し、その正常な機能を阻害し、癌組織における細胞死につながります .
類似化合物の比較
類似化合物
4-クロロ-3-ニトロベンゼンスルホンアミド: 構造は似ていますが、トリフルオロメチルフェニル基がありません。
ベンゼンスルホンアミド誘導体: ベンゼン環に様々な置換基を持つ様々な誘導体。
独自性
4-クロロ-3-ニトロ-N-[4-(トリフルオロメチル)フェニル]ベンゼンスルホンアミドは、化学的安定性と生物活性を高めるトリフルオロメチル基の存在により、独自です。 これは、他の類似化合物と比較して、その用途においてより効果的になります .
類似化合物との比較
Similar Compounds
4-Chloro-3-nitrobenzenesulfonamide: Similar in structure but lacks the trifluoromethylphenyl group.
Benzenesulfonamide derivatives: Various derivatives with different substituents on the benzene ring.
Uniqueness
Benzenesulfonamide, 4-chloro-3-nitro-N-[4-(trifluoromethyl)phenyl]- is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity. This makes it more effective in its applications compared to other similar compounds .
特性
CAS番号 |
646039-85-2 |
|---|---|
分子式 |
C13H8ClF3N2O4S |
分子量 |
380.73 g/mol |
IUPAC名 |
4-chloro-3-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C13H8ClF3N2O4S/c14-11-6-5-10(7-12(11)19(20)21)24(22,23)18-9-3-1-8(2-4-9)13(15,16)17/h1-7,18H |
InChIキー |
XZWCMXCLZMALTF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(F)(F)F)NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Carbamic acid, [1-(4-chlorophenyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B12596338.png)

![Pyrimidine, 2-[(2-methylphenyl)thio]-](/img/structure/B12596347.png)
![Urea, N-[(2,6-dichlorophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B12596353.png)
![4-(Benzyloxy)-3-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B12596365.png)

![Benzonitrile, 4-[2-[2-oxo-3-(1-piperazinyl)-1(2H)-pyrazinyl]ethoxy]-](/img/structure/B12596372.png)
![Acetamide, N-[2-(9H-fluoren-9-ylidenephenylmethyl)phenyl]-](/img/structure/B12596380.png)




